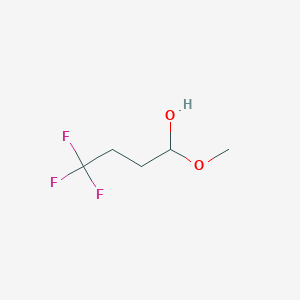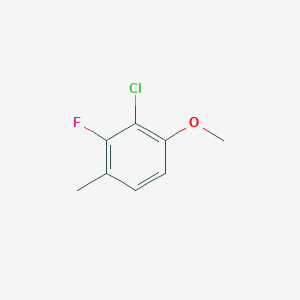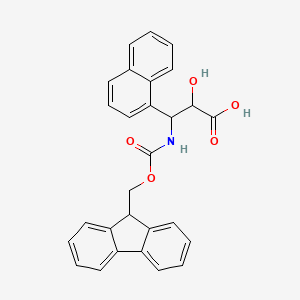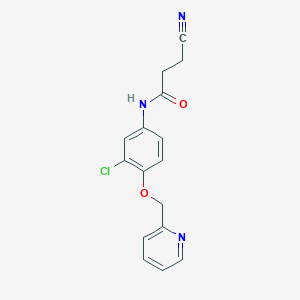
Triallyl aconitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triallyl aconitate is an organic compound with the chemical formula C_12H_15O_6 It is an ester derived from aconitic acid and allyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triallyl aconitate can be synthesized through the esterification of aconitic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of aconitic acid and allyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Triallyl aconitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The allyl groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aconitic acid derivatives.
Reduction: Formation of triallyl alcohol derivatives.
Substitution: Formation of substituted allyl aconitate derivatives.
Applications De Recherche Scientifique
Triallyl aconitate has several applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the production of polymers and resins, enhancing their mechanical properties and thermal stability.
Materials Science: this compound is utilized in the synthesis of advanced materials, including coatings and adhesives, due to its ability to form strong covalent bonds.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug delivery and tissue engineering.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of triallyl aconitate involves its ability to form covalent bonds with other molecules. This property is particularly useful in polymerization reactions, where this compound acts as a cross-linking agent, creating a three-dimensional network of polymer chains. The molecular targets and pathways involved in its action are primarily related to its reactivity with nucleophiles and electrophiles, facilitating the formation of stable chemical structures.
Comparaison Avec Des Composés Similaires
Triallyl Isocyanurate: Another compound with similar allyl groups, used as a cross-linking agent in polymer chemistry.
Triallyl Cyanurate: Known for its use in the production of flame-retardant materials.
Comparison:
Uniqueness: Triallyl aconitate is unique due to its ester functional group, which imparts different chemical reactivity compared to isocyanurate and cyanurate derivatives. This makes it particularly suitable for applications requiring ester linkages.
Applications: While triallyl isocyanurate and triallyl cyanurate are primarily used in polymer and flame-retardant applications, this compound’s ester functionality allows for broader applications in materials science and biology.
Propriétés
Formule moléculaire |
C15H18O6 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
tris(prop-2-enyl) (E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10+ |
Clé InChI |
NZHHDFRSEQSGLN-ZRDIBKRKSA-N |
SMILES isomérique |
C=CCOC(=O)C/C(=C\C(=O)OCC=C)/C(=O)OCC=C |
SMILES canonique |
C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)






![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)
